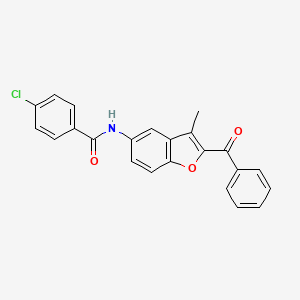

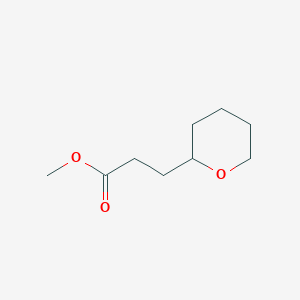

![molecular formula C14H20N2O2S B2924624 N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide CAS No. 372109-26-7](/img/structure/B2924624.png)

N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide, also known as NBBS, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the sulfonamide family of compounds and is known for its potential therapeutic applications.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide: Comprehensive Analysis of Scientific Research Applications

Pharmaceutical Industry Synthesis

This compound is utilized in the synthesis of various pharmaceuticals due to the importance of amides in drug development. For example, it has been used in coupling with ibuprofen to obtain specific propanamide derivatives, which are valuable for their medicinal properties .

Molecular Docking Studies

Molecular docking studies are a significant application of this compound, particularly in the exploration of its potential as an anti-HIV agent. These studies help in understanding the interaction between the compound and HIV-1 proteins, which is crucial for developing new antiviral drugs .

Amide Synthesis

The compound is involved in amide synthesis through DCC-mediated coupling between carboxylic acids and amines. This process is essential for creating esters, amides, or anhydrides that have various applications in chemical research and pharmaceuticals .

Reaction with Tryptamine

It reacts with tryptamine to form specific propanamide derivatives. This reaction is part of broader research into indole derivatives, which have shown promise in various biological applications .

Anti-Inflammatory Applications

The compound’s reaction with flurbiprofen suggests its role in developing anti-inflammatory drugs. The resulting propanamide has potential applications in treating inflammation-related conditions .

Analgesic Drug Development

By coupling with ibuprofen, a well-known pain reliever, this compound contributes to the development of new analgesic drugs that could offer improved efficacy or reduced side effects compared to existing medications .

A brief review of the biological potential of indole derivatives [N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide Synthesis](https://www.mdpi.com/

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives can interact with their targets in a variety of ways, often resulting in significant changes in biological activity . For example, some indole derivatives have been shown to inhibit enzymes, block receptor binding, or disrupt cellular processes .

Biochemical Pathways

For instance, some indole derivatives have been shown to inhibit the synthesis of prostaglandins and thromboxanes, which are involved in rapid physiological responses .

Result of Action

It is known that indole derivatives can have a variety of effects at the molecular and cellular level, often resulting in significant changes in biological activity .

Action Environment

It is known that the biological activity of indole derivatives can be influenced by a variety of factors, including ph, temperature, and the presence of other molecules .

properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c1-2-3-10-19(17,18)16-9-8-12-11-15-14-7-5-4-6-13(12)14/h4-7,11,15-16H,2-3,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPNTFBYLUZMAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCCC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-2-phenyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2924542.png)

![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B2924544.png)

![1-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-5-methyl-2-(methylethyl)benzene](/img/structure/B2924546.png)

![6-Benzyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2924547.png)

![N-(5-((5-chloro-2-methoxyphenyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2924559.png)

![N-[p-(4(5)-imidazolyl)benzyl]acrylamid](/img/structure/B2924560.png)